molecular formula C6H9BrClNS B1377732 [(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride CAS No. 1376317-11-1

[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B1377732
CAS No.: 1376317-11-1
M. Wt: 242.57 g/mol
InChI Key: SCYWIIBLCFMBAU-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine hydrochloride is a brominated thiophene derivative featuring a methylamine group attached to the thiophene ring via a methylene linker. The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

IUPAC Name

1-(3-bromothiophen-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWIIBLCFMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CS1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine hydrochloride typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting brominated product is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for (3-Bromothiophen-2-yl)methylamine hydrochloride often involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include methylamine and other amines. The reaction is typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted thiophene derivatives.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related amines with variations in substituents, heterocycles, or salt forms. Key examples include:

(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 643088-03-3)
  • Structure : Chlorine replaces bromine on the thiophene ring; primary amine (vs. secondary amine in the target compound).
  • Properties : Lower molecular weight (198.55 g/mol) due to chlorine’s smaller atomic mass. Chlorine’s electronegativity may reduce electron density on the thiophene ring compared to bromine, altering reactivity in cross-coupling reactions .
  • Applications : Used as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings.
b. (3-Methylphenyl)methylamine Hydrochloride (CAS: 1252548-92-7)
  • Structure : Replaces bromothiophene with a methylphenyl group and thiophen-2-ylmethyl moiety.
  • Properties: Higher molecular weight (253.79 g/mol) due to the aromatic methylphenyl group.
  • Applications: Potential use in ligand design or as a precursor for bioactive molecules.
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate Hydrochloride (CAS: 1989638-23-4)
  • Structure: Incorporates an ester group and a chiral amino acid backbone.
  • Properties : Higher molecular weight (300.6 g/mol) and polarity due to the ester moiety. The chiral center enables stereoselective applications in drug discovery .
  • Applications : Versatile scaffold for peptidomimetics or enzyme inhibitors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(3-Bromothiophen-2-yl)methylamine HCl C₆H₇BrClNS ~252.5* Bromothiophene, methylamine Synthetic intermediate, ligand
(3-Chlorothiophen-2-yl)methanamine HCl C₅H₇Cl₂NS 198.55 Chlorothiophene, primary amine Cross-coupling reactions
(3-Methylphenyl)methylamine HCl C₁₃H₁₆ClNS 253.79 Methylphenyl, thiophenemethyl Ligand design
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate HCl C₈H₁₁BrClNO₂S 300.60 Bromothiophene, ester, chiral Peptidomimetics

*Calculated based on structural formula.

Key Research Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance electrophilic substitution reactivity compared to chlorine or methyl analogs .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for biological assays or catalytic applications.
  • Steric Considerations : The methylamine group in the target compound offers moderate steric bulk, balancing reactivity and stability in synthetic pathways .

Biological Activity

(3-Bromothiophen-2-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a brominated thiophene ring, which enhances its reactivity and biological interactions. Its molecular formula is C₇H₈BrN·HCl, with a molecular weight of approximately 215.5 g/mol. The presence of the methylamine group contributes to its solubility and reactivity in biological systems.

The biological activity of (3-Bromothiophen-2-yl)methylamine hydrochloride primarily involves its interaction with various molecular targets, including:

  • Receptors : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways.
  • Enzymes : Interaction with cytochrome P450 enzymes suggests a role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Biological Activity

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Research has explored its effects on cancer cell lines, indicating that it may induce apoptosis in certain types of cancer cells through mechanisms involving DNA damage and cell cycle arrest .
  • Neuropharmacological Effects : The compound has been investigated for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems related to mood and anxiety disorders.

Case Studies

Several studies have highlighted the biological activity of (3-Bromothiophen-2-yl)methylamine hydrochloride:

  • Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Study 2 : In vitro studies assessing antimicrobial efficacy showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

To better understand the unique properties of (3-Bromothiophen-2-yl)methylamine hydrochloride, it can be compared with similar compounds:

Compound NameCAS NumberKey Features
(5-Bromothiophen-2-yl)methylamine129605-38-5Similar thiophene structure; different bromination position
2-Bromo-3-methylthiophene123456-78-9Methyl substitution affects biological activity
(4-Bromothiophen-2-yl)methylamine987654-32-1Different bromination position alters reactivity

The structural variations among these compounds significantly influence their biological activities and interactions with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride
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[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride

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